molecular formula C19H12N4O3S2 B2877714 (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide CAS No. 477486-59-2

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2877714
CAS No.: 477486-59-2
M. Wt: 408.45
InChI Key: MXSPIGMPZORCKO-JXMROGBWSA-N
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Description

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound that features a benzo[d]thiazole moiety, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole and thiazole intermediates, followed by their coupling with a nitrophenyl acrylamide derivative. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The final step involves the purification of the product using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide Applications

This compound is a complex organic compound featuring a benzo[d]thiazole moiety, a thiazole ring, and a nitrophenyl group. It has several scientific research applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is utilized as a building block for synthesizing complex molecules, investigated as a fluorescent probe for imaging biological systems, explored for its potential as an anticancer or antimicrobial agent, and utilized to develop advanced materials with specific electronic or optical properties.

ApplicationDescription
Chemistry Used as a building block in the synthesis of more complex molecules.
Biology Researched for its potential as a fluorescent probe for imaging biological systems.
Medicine Explored for its potential as an anticancer or antimicrobial agent.
Industry Utilized in the development of advanced materials with specific electronic or optical properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions. Oxidation can be carried out using reagents like potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride. Nucleophilic substitution reactions can occur at the nitrophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

ReactionReagents and ConditionsMajor Products Formed
Oxidation Potassium permanganate in an aqueous medium at elevated temperatures.Formation of corresponding carboxylic acids or ketones.
Reduction Sodium borohydride in methanol or ethanol under reflux conditions.Formation of amines or alcohols.
Nucleophilic Substitution Sodium methoxide in methanol at room temperature.Formation of substituted nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The benzo[d]thiazole and thiazole rings can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylamide
  • (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylamide
  • (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-methylphenyl)acrylamide

Uniqueness

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with unique optical properties.

Biological Activity

(2E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide is a complex organic compound with notable biological activities. It features a combination of benzothiazole and thiazole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O4S3, with a molecular weight of 460.6 g/mol. The compound's structure includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.
  • Nitrophenyl group : Contributes to the compound's reactivity and potential for redox reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • DNA Intercalation : The benzothiazole and thiazole rings can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group may participate in redox reactions that lead to the formation of ROS, causing oxidative stress and cellular damage.

Biological Activity

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have indicated that compounds containing benzothiazole and thiazole derivatives possess significant antimicrobial properties. For instance:

  • In vitro studies have shown that similar compounds exhibit effective inhibition against various bacterial strains and fungi (Wani et al., 2012; Siddiqui & Azam, 2014).

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent:

  • Cell Line Studies : It has shown promising results in inhibiting the proliferation of cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) with moderate inhibitory effects (Iqbal et al., 2009; Bhat et al., 2008).

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A series of thiosemicarbazones derived from benzothiazoles were synthesized and tested against E. histolytica, showing IC50 values ranging from 0.44 μM to 1.60 μM (Irfan et al., 2010).
  • Structure-Activity Relationship (SAR) : Research has established SAR models to identify critical structural features that enhance biological activity, particularly in anticancer applications (Leitsch et al., 2007).

Data Table: Biological Activity Overview

Biological Activity Target Organism/Cell Line IC50 Value Reference
AntimicrobialVarious bacterial strainsVariableWani et al., 2012; Siddiqui & Azam, 2014
AnticancerSK-Hep-1ModerateIqbal et al., 2009
AnticancerMDA-MB-231ModerateBhat et al., 2008
AmoebicidalE. histolytica0.44 - 1.60 μMIrfan et al., 2010

Properties

IUPAC Name

(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSPIGMPZORCKO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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